クロフォクトール
概要
説明
クロフォクトルは、主にグラム陽性菌による呼吸器感染症の治療に使用される合成抗菌化合物です。 フランスではオクトフェン、イタリアではグラムプラスなど、さまざまな商品名で販売されています . クロフォクトルは、細菌の増殖と複製を阻害する静菌性で知られており、細菌を直接殺すわけではありません .
科学的研究の応用
作用機序
生化学分析
Biochemical Properties
Clofoctol interacts with various biomolecules to exert its antibacterial effects. The specific enzymes, proteins, and other biomolecules it interacts with are not fully annotated
Cellular Effects
Clofoctol has been found to have significant effects on various types of cells. For instance, it has been identified as an effective compound in reducing colony formation and inducing apoptosis of Glioma Stem Cells (GSCs) . In addition, it has shown substantial antiviral activity against SARS-CoV-2 in Vero-81 cells .
Molecular Mechanism
The molecular mechanism of Clofoctol involves the upregulation of Krüppel-like factor 13 (KLF13), a tumor suppressor gene, through Clofoctol’s targeted binding protein, Upstream of N-ras (UNR) . This mechanism leads to the inhibition of GSCs .
Temporal Effects in Laboratory Settings
The temporal effects of Clofoctol in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully documented. It has been observed that Clofoctol reduces inflammatory gene expression and improves pulmonary pathology in human ACE2 receptor transgenic mice .
Dosage Effects in Animal Models
The effects of Clofoctol vary with different dosages in animal models. For instance, therapeutic treatment of human ACE2 receptor transgenic mice with Clofoctol decreased viral load, reduced inflammatory gene expression, and improved pulmonary pathology . The specific threshold effects and any toxic or adverse effects at high doses are not fully documented.
Metabolic Pathways
The metabolic pathways that Clofoctol is involved in are not fully annotated
Transport and Distribution
It is known that the peak concentration of Clofoctol that can be achieved in human lungs is more than 20 times higher than its IC50 measured against SARS-CoV-2 in human pulmonary cells .
準備方法
合成経路と反応条件
クロフォクトルは、2,4-ジクロロベンジルクロリドと4-tert-ブチルフェノールを反応させる複数段階のプロセスで合成されます。この反応は通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われ、求核置換反応が促進されます。 生成された生成物は、再結晶またはクロマトグラフィーで精製され、純粋なクロフォクトルが得られます .
工業的製造方法
クロフォクトルの工業的製造は、同様の合成経路に従いますが、規模が大きくなります。このプロセスでは、工業グレードの試薬と溶媒が使用され、反応条件は最大の収率と純度のために最適化されます。 最終製品は、製薬基準を満たしていることを確認するために、厳格な品質管理の対象となります .
化学反応の分析
反応の種類
クロフォクトルは、以下を含むさまざまな化学反応を受けます。
酸化: クロフォクトルは、酸化されて対応するキノンまたはその他の酸化誘導体を形成することができます。
還元: 還元反応は、クロフォクトルを対応するアルコールまたはその他の還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化アルミニウムリチウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、クロフォクトルの酸化はキノンを生成する一方、還元はアルコールを生成することができます .
科学研究への応用
類似化合物との比較
クロフォクトルは、細菌感染症とウイルスの複製に対する二重作用が特徴です。類似の化合物には以下が含まれます。
クロラムフェニコール: 細菌におけるタンパク質合成を阻害する別の静菌性抗生物質。
エリスロマイシン: 細菌のタンパク質合成を標的とするマクロライド系抗生物質。
特性
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2O/c1-20(2,3)13-21(4,5)16-7-9-19(24)15(11-16)10-14-6-8-17(22)12-18(14)23/h6-9,11-12,24H,10,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVZOORKDNCGCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)CC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045889 | |
Record name | Clofoctol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37693-01-9 | |
Record name | Clofoctol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37693-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clofoctol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037693019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clofoctol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | clofoctol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clofoctol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clofoctol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOFOCTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704083NI0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Clofoctol's primary mechanism of action is the inhibition of bacterial cell wall synthesis. [] It achieves this by binding to bacterial cells through hydrophobic links, primarily targeting the cytoplasmic membrane. [, ] This binding leads to several downstream effects, including:
- Leakage of cellular components: Clofoctol disrupts membrane permeability, causing the release of UV-absorbing material and leakage of intracellular components like glutamate. []
- Inhibition of energy metabolism: Clofoctol causes a rapid decrease in intracellular ATP, not by inhibiting respiration or stimulating ATPase activity, but by disrupting the proton and potential gradients across the cytoplasmic membrane. []
- Inhibition of protein translation: Recent studies also suggest that Clofoctol can inhibit the translation of intracellular proteins, inducing apoptosis in certain cancer cells. [, ]
- Activation of the unfolded protein response (UPR): Clofoctol has been shown to activate the UPR in prostate cancer cell lines, contributing to its anti-cancer effects. [, , ]
ANone:
- Spectroscopic data: Detailed spectroscopic data, including FT-IR, 1H NMR, MALDI-TOF, and UV-Vis spectra, are available in the literature, particularly in studies focusing on the synthesis and characterization of Clofoctol derivatives. []
A: Clofoctol exhibits good stability under various conditions. [] Studies have investigated its stability in different formulations, including suppositories, to optimize its delivery and shelf life. [] Information regarding its compatibility with specific materials requires further investigation.
ANone: Clofoctol is not known to possess catalytic properties. Its primary mechanism of action involves disrupting bacterial cell membranes and inhibiting specific cellular processes, rather than catalyzing chemical reactions.
A: Yes, computational studies have investigated the binding of Clofoctol and its analogues to the Cdc7/Dbf4 kinase complex, a potential target for cancer therapy. [] These studies utilized molecular modeling techniques to understand Clofoctol's binding mode and guide the design of novel inhibitors.
ANone: Clofoctol demonstrates favorable pharmacokinetic properties, including:
- Absorption: It is well-absorbed after both oral and rectal administration, with rectal administration leading to faster absorption and higher tissue concentrations. [, ]
- Distribution: It exhibits good penetration into various tissues, including lung tissue, where it accumulates to levels significantly higher than plasma concentrations. [, ]
ANone: Clofoctol displays potent in vitro and in vivo activity against a range of bacterial pathogens:
- In vitro: It exhibits bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimal inhibitory concentrations (MICs) often close to its bactericidal concentrations (MBCs). [, ]
- In vivo: Animal models, particularly murine pneumonia models, have demonstrated the efficacy of Clofoctol in treating respiratory tract infections. [] The area under the curve/MIC (AUC/MIC) ratio was identified as a key PK/PD parameter correlating with its in vivo efficacy. []
- Clinical Trials: Clinical studies have demonstrated Clofoctol's efficacy in treating various respiratory tract infections in humans, including acute bronchitis, bronchiectasis, and pneumonia. [, ]
ANone: The research papers provided do not mention specific biomarkers or diagnostic tools directly associated with Clofoctol efficacy or treatment response.
ANone: Various analytical methods have been employed to study Clofoctol:
- Microbiological assays: These assays utilize reference microorganisms like S. aureus and B. cereus to determine Clofoctol concentrations in biological samples. []
- HPLC (High-Performance Liquid Chromatography): HPLC techniques, particularly those coupled with sensitive detectors, enable the accurate quantification of Clofoctol in plasma and tissues. []
ANone: Specific information regarding the ecotoxicological effects and environmental degradation of Clofoctol is not readily available in the provided research papers. Further investigation is needed to assess its potential environmental impact and explore strategies for mitigation.
ANone: While the research papers mention the use of various analytical methods for studying Clofoctol, they do not provide specific details regarding the validation of these methods, including accuracy, precision, and specificity.
A: Clofoctol was first synthesized in the 1960s and initially investigated for its antibacterial properties against Gram-positive bacteria. [] Early research focused on its mechanism of action, pharmacokinetics, and efficacy in treating respiratory tract infections. [, , ] Over time, research has expanded to explore its potential in other areas, including cancer therapy, highlighting its diverse biological activities. [, , , , ]
A: Yes, Clofoctol research demonstrates cross-disciplinary applications, particularly between microbiology, pharmacology, and oncology. Its initial use as an antibacterial agent has paved the way for exploring its potential as an anti-cancer and anti-viral agent. [, , , , , , ] This highlights the importance of collaborative research efforts to fully understand Clofoctol's diverse biological activities and therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。